molecular formula C10H21NOS B14450929 Carbamic acid, N-heptylthio-, O-ethyl ester CAS No. 73747-49-6

Carbamic acid, N-heptylthio-, O-ethyl ester

Cat. No.: B14450929
CAS No.: 73747-49-6
M. Wt: 203.35 g/mol
InChI Key: XTGALXRCFNCYBS-UHFFFAOYSA-N
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Description

Carbamic acid, N-heptylthio-, O-ethyl ester is a chemical compound that belongs to the class of carbamate esters. Carbamates are derivatives of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is characterized by the presence of a heptylthio group attached to the nitrogen atom and an ethyl ester group attached to the oxygen atom of the carbamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbamic acid, N-heptylthio-, O-ethyl ester can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, N-heptylthio-, O-ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis Products: Carbamic acid and ethanol.

    Oxidation Products: Depending on the conditions, various oxidized derivatives can be formed.

    Reduction Products: Reduced forms of the compound, such as primary amines.

Scientific Research Applications

Carbamic acid, N-heptylthio-, O-ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, N-heptylthio-, O-ethyl ester involves the inhibition of cholinesterase enzymes. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses and eventual paralysis of the target organism . The compound interacts with the active site of the enzyme, forming a stable complex that prevents the breakdown of acetylcholine.

Comparison with Similar Compounds

Uniqueness: Carbamic acid, N-heptylthio-, O-ethyl ester is unique due to the presence of the heptylthio group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other carbamate esters and influences its reactivity and applications.

Properties

CAS No.

73747-49-6

Molecular Formula

C10H21NOS

Molecular Weight

203.35 g/mol

IUPAC Name

O-ethyl N-heptylcarbamothioate

InChI

InChI=1S/C10H21NOS/c1-3-5-6-7-8-9-11-10(13)12-4-2/h3-9H2,1-2H3,(H,11,13)

InChI Key

XTGALXRCFNCYBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=S)OCC

Origin of Product

United States

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